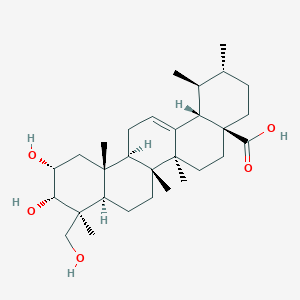

2,3,24-Trihydroxy-12-ursen-28-oic acid

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,3,24-Trihydroxy-12-ursen-28-oic acid is typically prepared by extracting it from natural sources such as the leaves of Urzon and Brazilian pandanus . The extraction process involves several steps:

Extraction: The plant material is subjected to solvent extraction using ethanol or methanol.

Filtration and Concentration: The extract is filtered and concentrated under reduced pressure.

Purification: The concentrated extract undergoes purification through chromatographic techniques to isolate the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification steps but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3,24-Trihydroxy-12-ursen-28-oic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl groups in the compound can undergo substitution reactions with reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of esters or ethers.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Antifungal Activity

One notable application of 2,3,24-Trihydroxy-12-ursen-28-oic acid is its antifungal properties. Research indicates that compounds derived from plant sources exhibiting similar structures have shown effectiveness against Candida albicans, a common fungal pathogen. For instance, bioassay-guided fractionation of extracts from Markhamia obtusifolia led to the isolation of several active compounds that inhibited C. albicans growth, suggesting that triterpenoids like this compound could be explored as potential antifungal agents .

1.2 Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Studies involving metabolic profiling of various plants have suggested that triterpenoids can modulate inflammatory pathways. For example, research on Lantana camara demonstrated that its phytoconstituents could alleviate inflammation through multiple mechanisms . This indicates a potential for this compound in developing anti-inflammatory therapies.

1.3 Antioxidant Activity

Triterpenoids are known for their antioxidant capabilities. The ability of this compound to scavenge free radicals may contribute to its protective effects against oxidative stress-related diseases. This property is crucial in drug design aimed at mitigating conditions such as cardiovascular diseases and cancer.

Drug Development and Research

2.1 Screening Libraries

In drug development, this compound is included in various screening libraries for high-throughput screening (HTS) and high-content screening (HCS). These libraries focus on anticancer, anti-inflammatory, and antibacterial compounds among others . The compound's structural similarities to other bioactive triterpenoids make it a candidate for further investigation in drug discovery processes.

| Compound Type | Number of Compounds |

|---|---|

| Anticancer | 823 |

| Anti-inflammatory | 898 |

| Antioxidants | 801 |

| Antibacterial | 471 |

| Hepatoprotective | 251 |

| Antiviral | 276 |

Case Studies and Research Findings

Several studies have highlighted the significance of triterpenoids like this compound:

- Isolation and Characterization : A study focused on isolating anti-Candida compounds from plant extracts revealed the potential of triterpenoids in combating fungal infections .

- Metabolic Profiling : Research utilizing UPLC-MS/MS techniques identified various phytoconstituents in Lantana camara, indicating the multi-faceted mechanisms through which these compounds exert their effects on inflammation .

- Drug Design Applications : The compound's role in enhancing drug screening success rates has been documented in research focused on improving pharmacological profiles through structural modifications of similar compounds .

Mécanisme D'action

The mechanism of action of 2,3,24-Trihydroxy-12-ursen-28-oic acid involves its interaction with various molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes.

Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.

Anti-tumor: Induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparaison Avec Des Composés Similaires

2,3,24-Trihydroxy-12-ursen-28-oic acid is unique due to its specific hydroxylation pattern and biological activities. Similar compounds include:

- Esculentic acid (CAS#103974-74-9)

- Actinidic acid (CAS#341971-45-7)

- Asiatic acid (CAS#464-92-6)

- 3-O-Coumaroylasiatic acid (CAS#143773-52-8)

- Asiaticoside (CAS#16830-15-2)

- Madecassoside (CAS#34540-22-2)

- Asiaticoside B (CAS#125265-68-1)

- Madecassic acid (CAS#18449-41-7)

- 2,24-Dihydroxyursolic acid (CAS#143839-02-5)

- Barbinervic acid (CAS#64199-78-6)

- Myrianthic acid (CAS#89786-84-5)

- 19 alpha-Hydroxyasiatic acid (CAS#70868-78-9)

- Myrianthic acid 3,23-acetonide (CAS#578710-52-8) .

These compounds share structural similarities but differ in their specific functional groups and biological activities.

Activité Biologique

2,3,24-Trihydroxy-12-ursen-28-oic acid, a triterpenoid phytoalexin, has garnered attention due to its significant biological activities, particularly its antifungal and cytotoxic properties. This compound is primarily extracted from various plant sources and has shown potential in therapeutic applications, particularly in oncology and antifungal treatments.

- Chemical Formula : C30H48O5

- CAS Number : 89786-83-4

- Molecular Weight : 488.7 g/mol

- Purity : ≥98%

| Property | Value |

|---|---|

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 609.4 ± 55.0 °C |

| Flash Point | 336.4 ± 28.0 °C |

| Solubility | Soluble in organic solvents (Chloroform, DMSO, etc.) |

Antifungal Activity

This compound exhibits antifungal activity against several fungal strains. It targets cellular components of fungi, disrupting their growth and proliferation. The compound has been shown to inhibit the activity of specific enzymes crucial for fungal survival.

Cytotoxic Effects

This compound also demonstrates cytotoxic effects against various tumor cell lines including:

- PLC

- Hep3B

- HepG2

- HeLa

- SW480

- MCF-7

- Bel7402

The cytotoxicity is believed to result from the compound's ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells.

Biochemical Pathways

The biochemical interactions of this compound influence several key pathways:

- Cell Survival and Proliferation : It may inhibit pathways essential for cell survival in tumor cells.

- Enzyme Interactions : The compound interacts with various enzymes, leading to altered metabolic processes within the cell.

Pharmacokinetics

Current data on the pharmacokinetics (ADME) of this compound is limited:

- Absorption : Information on absorption rates is not well-documented.

- Distribution : Likely distributed in various tissues due to its solubility profile.

- Metabolism and Excretion : Further studies are needed to elucidate these processes.

Antifungal Studies

Research indicates that this compound effectively inhibits the growth of fungi such as Colletotrichum musae. In vitro studies have demonstrated its ability to disrupt fungal cell membranes and inhibit enzyme activity pivotal for fungal metabolism .

Cytotoxicity Research

A notable study published in the Chinese Journal of Natural Medicines highlighted the cytotoxic effects of this compound on human cancer cell lines. The results showed significant reductions in cell viability at varying concentrations of the compound .

Propriétés

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,8aR,9S,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-17-9-12-30(25(34)35)14-13-28(5)19(23(30)18(17)2)7-8-22-26(3)15-20(32)24(33)27(4,16-31)21(26)10-11-29(22,28)6/h7,17-18,20-24,31-33H,8-16H2,1-6H3,(H,34,35)/t17-,18+,20-,21-,22-,23+,24-,26+,27-,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSVIVRDWWRQRT-UMCOSQRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@H]([C@]5(C)CO)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research employed molecular docking and molecular dynamics simulations. How can these computational approaches contribute to drug discovery for immunomodulatory agents?

A2: Molecular docking helps predict the preferred orientation of one molecule to a second when bound to each other, which is essential for forming a stable complex []. By docking Pygenic acid-B and other bioactive molecules to human IL-2, researchers can estimate binding affinities and identify potential inhibitors or activators. Molecular dynamics simulations go a step further by simulating the physical movements of atoms and molecules over time. This allows researchers to understand the stability of the ligand-protein complex and refine the predictions made by molecular docking. These computational approaches are valuable tools in early-stage drug discovery as they help prioritize promising candidates for further experimental validation, saving time and resources.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.